molecular formula C17H17N5O2S B2726697 6-ethoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-3-carboxamide CAS No. 2380171-36-6

6-ethoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-3-carboxamide

Cat. No.: B2726697
CAS No.: 2380171-36-6
M. Wt: 355.42
InChI Key: GYYRQBTYGTYBBA-UHFFFAOYSA-N
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Description

6-ethoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of thienopyrimidine derivatives

Preparation Methods

The synthesis of 6-ethoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-3-carboxamide involves multiple steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents like formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in solvents such as xylene or toluene, often in the presence of desiccants like calcium chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

6-ethoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules .

Properties

IUPAC Name

6-ethoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-2-24-14-4-3-11(7-18-14)17(23)21-12-8-22(9-12)16-15-13(5-6-25-15)19-10-20-16/h3-7,10,12H,2,8-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYRQBTYGTYBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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